
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated pyrrole derivatives has been explored in recent research. One study presents the synthesis of 1-pentafluorophenyl-1H-pyrrole and investigates its electrophilic substitution reactions, such as formylation and acetylations. The research demonstrates that 2-substituted products can be selectively converted into 3-substituted products in high yield by treatment with trifluoromethanesulfonic acid. This process has led to a general synthesis method for 3-acylpyrroles through the rearrangement of 2-acylpyrroles mediated by trifluoromethanesulfonic acid .
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, they do provide insights into related structures. For instance, the crystal structures of co-crystals involving 1,2-bis(pyridin-4-yl)ethane with various alkoxybenzoic acids have been determined. These structures are characterized by O—H⋯N hydrogen bonds, forming linear hydrogen-bonded 2:1 units . This information, while not directly related to the compound , highlights the importance of hydrogen bonding in the structural analysis of similar compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties of pyrrolidinium-based salts with new fluorine-containing anions have been explored, revealing that different melting points can be achieved by altering the fluoroalkyl chain length of the anions. One such salt, the pyrrolidinium 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate, remains highly fluid even below room temperature . While this does not directly pertain to the physical properties of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, it does indicate that fluorine substitution can significantly affect the physical characteristics of a compound.
科学的研究の応用
Synthesis and Evaluation in Analgesic Models
The compound 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one has been utilized in the synthesis of novel trifluoromethyl-substituted compounds, which have shown promising results in analgesic applications. For instance, a study involved the synthesis of 2,5-substituted 4-(trifluoromethyl)-spirochromeno[4,3-d]pyrimidines, which were evaluated for their analgesic effects in a mouse pain model. The analgesic evaluation demonstrated significant reduction in capsaicin-induced spontaneous nociception, highlighting the potential of these compounds as new analgesic drugs in the treatment of pathological pain, such as arthritis (Bonacorso et al., 2017).
Development of Angiotensin II Receptor Antagonists
Research has also explored the development of angiotensin II receptor antagonists using 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one. A series of N-phenyl-1H-pyrrole derivatives, which act as angiotensin II receptor antagonists, were investigated. These compounds have shown potential in modulating blood pressure, which could have significant implications for the treatment of hypertension (Bovy et al., 1993).
Investigation of Metabolic Pathways
Studies have also been conducted to understand the metabolism of related trifluoro compounds, which can provide insights into the metabolic pathways and potential toxicological profiles of substances like 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one. For example, the metabolism of 1,1-dichloro-2,2,2-trifluoroethane in rats was studied to identify major metabolites and their excretion patterns, contributing to a deeper understanding of the biotransformation processes of trifluoro compounds in biological systems (Urban & Dekant, 1994).
Synthesis of Antinociceptive Compounds
Further research into trifluoromethyl-substituted compounds has led to the synthesis and evaluation of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines for their antinociceptive activity. These compounds, derived from reactions involving 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, showed significant analgesic effects in mice models, suggesting their potential as prototypes for new analgesic drugs (Bonacorso et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOAKDAUOWGUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
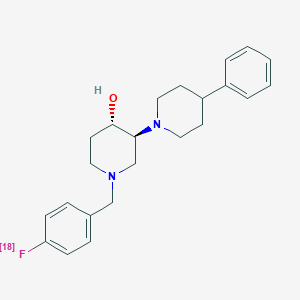


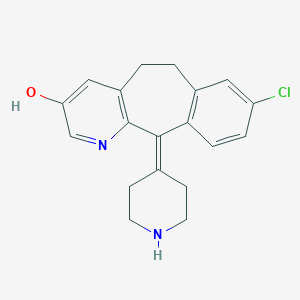

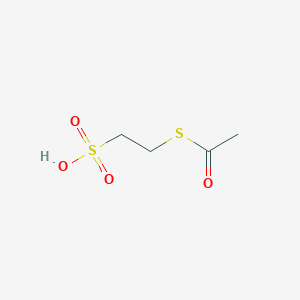
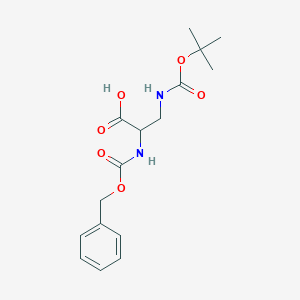
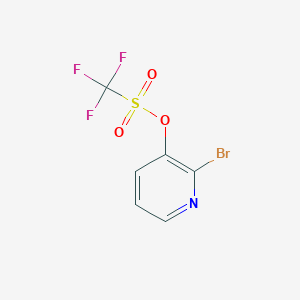

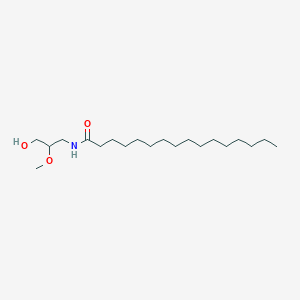


![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)